

A Technical Guide to the Synthesis and Application of 2-Thiouracil-¹³C, ¹⁵N₂

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Compound of Interest		
Compound Name:	2-Thiouracil-13C,15N2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of isotopically labeled 2-Thiouracil-¹³C,¹⁵N₂, its isotopic enrichment levels, and its applications in research, particularly in drug development. The methodologies for key experiments are detailed, and signaling pathways are visualized to facilitate a comprehensive understanding of its biological roles.

Introduction

2-Thiouracil, a heterocyclic compound, is an analog of the pyrimidine base uracil. It has significant biological activities, including antithyyroid properties and the ability to selectively inhibit neuronal nitric oxide synthase (nNOS).[1][2][3] The isotopically labeled version, 2-Thiouracil-¹³C,¹⁵N₂, serves as a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.[3] The incorporation of stable heavy isotopes like ¹³C and ¹⁵N allows for the precise tracing and quantification of the molecule in complex biological systems without the concerns associated with radioisotopes.

Synthesis of 2-Thiouracil-¹³C,¹⁵N₂

The synthesis of 2-Thiouracil-¹³C,¹⁵N₂ involves the preparation of an isotopically labeled pyrimidine precursor followed by thionation. A chemo-enzymatic approach is a versatile method for producing isotopically labeled pyrimidines with high efficiency.[4] This method combines chemical synthesis of the labeled nucleobase with enzymatic reactions to achieve specific labeling patterns.



Isotopic Enrichment

The isotopic enrichment of commercially available 2-Thiouracil-¹³C,¹⁵N₂ is typically high, ensuring its utility as a tracer and internal standard. The data below is a summary of typical enrichment levels.

Isotope	Enrichment Level
13C	≥ 99%
¹⁵ N	≥ 98%

Table 1: Typical Isotopic Enrichment Levels for 2-Thiouracil-13C,15N2.

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of 2-Thiouracil-¹³C,¹⁵N₂, based on established methods for synthesizing labeled pyrimidines.

Synthesis of [13C,15N2]-Uracil

This initial step involves the chemical synthesis of the labeled uracil ring.

Materials:

- [13C,15N2]-Urea
- [13C2]-Bromoacetic acid
- Potassium hydroxide
- · Sulfuric acid
- Ethanol

Procedure:

• A solution of [13C,15N2]-urea and [13C2]-bromoacetic acid in ethanol is prepared.



- The mixture is refluxed in the presence of a base, such as potassium hydroxide, to facilitate the condensation reaction and ring closure.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the pH is adjusted with sulfuric acid to precipitate the crude [¹³C,¹⁵N₂]-uracil.
- The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
- The crude product is purified by recrystallization from water or ethanol to yield pure [13C,15N2]-uracil.

Thionation of [13C,15N2]-Uracil to 2-Thiouracil-13C,15N2

The synthesized labeled uracil is then converted to 2-thiouracil.

Materials:

- [13C,15N2]-Uracil
- Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
- · Anhydrous pyridine or other suitable solvent

Procedure:

- [¹³C,¹⁵N₂]-Uracil is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
- Lawesson's reagent or phosphorus pentasulfide is added portion-wise to the solution at room temperature.
- The reaction mixture is heated to reflux and the progress is monitored by TLC.
- After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is treated with water and the resulting precipitate is collected by filtration.



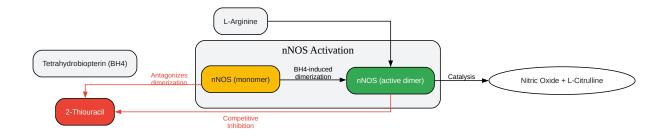
• The crude 2-Thiouracil-¹³C,¹⁵N₂ is purified by column chromatography on silica gel or by recrystallization to obtain the final product.

Biological Signaling Pathways

2-Thiouracil is known to interact with specific biological pathways, making it a compound of interest for therapeutic and research purposes.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

2-Thiouracil is a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform.[1][2] It acts as a competitive inhibitor with a Ki of 20 μ M.[3] The inhibition mechanism involves interference with the binding of the substrate L-arginine and the cofactor tetrahydrobiopterin (BH₄).[1] 2-Thiouracil also antagonizes the BH₄-induced dimerization of nNOS, which is essential for its enzymatic activity.[2] This selective inhibition of nNOS suggests potential therapeutic applications for conditions where aberrant nitric oxide production is implicated.



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Caption: Inhibition of neuronal nitric oxide synthase (nNOS) by 2-Thiouracil.

Antithyroid Mechanism

The primary antithyroid effect of 2-thiouracil is the inhibition of thyroid hormone synthesis.[5] This is achieved by interfering with the action of the enzyme thyroid peroxidase (TPO).[5][6][7] TPO is crucial for the iodination of tyrosine residues on the thyroglobulin protein, a key step in

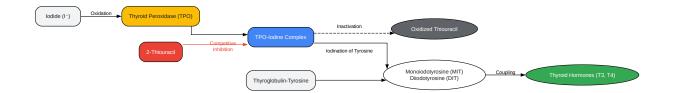




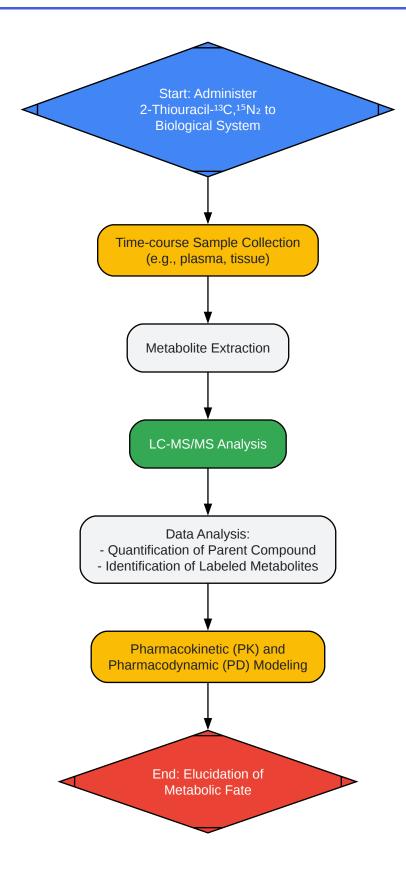


the production of thyroxine (T_4) and triiodothyronine (T_3) .[5] 2-Thiouracil acts as a substrate for the TPO-iodine complex, thereby competitively inhibiting the iodination of tyrosine.[7]









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